molecular formula C20H27N3O2 B2624260 N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2270918-64-2

N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide

Cat. No.: B2624260
CAS No.: 2270918-64-2
M. Wt: 341.455
InChI Key: XAXHDLRIOKTZDA-UHFFFAOYSA-N
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Description

N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclohexyl group, linked to a phenyl ring through a carbonyl group, and further connected to a prop-2-enamide moiety. Its structural complexity and functional groups make it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: Cyclohexylamine reacts with piperazine to form 4-cyclohexylpiperazine.

    Acylation Reaction: The piperazine derivative undergoes acylation with 4-nitrobenzoyl chloride to form N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]nitrobenzamide.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting amine is then reacted with acryloyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways. The piperazine ring and cyclohexyl group contribute to its binding affinity and specificity, while the prop-2-enamide moiety may play a role in its reactivity and stability.

Comparison with Similar Compounds

N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-2-19(24)21-17-10-8-16(9-11-17)20(25)23-14-12-22(13-15-23)18-6-4-3-5-7-18/h2,8-11,18H,1,3-7,12-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXHDLRIOKTZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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